molecular formula C11H13NO2 B3013521 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one CAS No. 17639-45-1

7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one

Cat. No. B3013521
CAS RN: 17639-45-1
M. Wt: 191.23
InChI Key: MDJWQMCLZVGKAU-UHFFFAOYSA-N
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Description

“7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one” is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 g/mol . The IUPAC name for this compound is 7-methoxy-4,5-dihydro-1H-benzo[g]indole .


Molecular Structure Analysis

The compound has a complex structure with a seven-membered ring . The InChI string for this compound is InChI=1S/C13H13NO/c1-15-11-4-5-12-10 (8-11)3-2-9-6-7-14-13 (9)12/h4-8,14H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.25 g/mol and a density of 1.238g/cm3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The topological polar surface area is 25 Ų .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is a valuable intermediate for the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential anti-cancer properties .

Organic Chemistry Synthesis

As an organic synthesis building block, “7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one” can be used to construct complex molecular architectures. Its reactivity allows for the introduction of additional functional groups, which can lead to the creation of novel organic compounds with unique properties .

Biological Studies

In biology, this compound’s derivatives can be used to study biological pathways and processes. By tagging it with fluorescent markers or other probes, researchers can track its interaction with biological molecules, providing insights into cellular mechanisms .

Pharmacology

Pharmacologically, the compound serves as a scaffold for the development of drugs with central nervous system activity. It can be chemically modified to enhance its ability to cross the blood-brain barrier, making it a candidate for the treatment of neurological disorders .

Neuroscience

In neuroscience, the compound’s analogs can be designed to interact with specific neural receptors or enzymes. This interaction can help in understanding the functioning of the brain and may lead to breakthroughs in treating neurodegenerative diseases .

Materials Science

Lastly, in materials science, this compound could potentially be used in the development of organic semiconductors or as a part of sensory materials due to its stable ring structure and the possibility of functionalization .

Future Directions

Future research could focus on the synthesis and biological activity of this compound and its derivatives. Given the antimicrobial activity and IMPDH II inhibition observed in similar compounds , “7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one” and its derivatives could be potential candidates for drug development.

properties

IUPAC Name

8-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-3-2-8-7-11(13)12-5-4-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJWQMCLZVGKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)NCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one

Synthesis routes and methods

Procedure details

N-chloroacetyl-N-(2-(3-methoxy-phenyl)-ethyl)-amine (3.1 g, 0.0136 mol) is dissolved in ethanol (270 ml) and water (1530 ml) and illuminated for 10 hours with a high pressure mercury lamp under a nitrogen atmosphere at 20°-25° C. The solution is evaporated down (to a volume of about 400 ml), mixed with sodium bicarbonate and extracted several times with ethyl acetate. The extracts are dried over magnesium sulphate, concentrated by evaporation and the residue is purified over a silica gel column with ethyl acetate as eluant.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
1530 mL
Type
reactant
Reaction Step Two

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